molecular formula C9H10S B14704217 5-Methyl-2,3-dihydro-1-benzothiophene CAS No. 14450-23-8

5-Methyl-2,3-dihydro-1-benzothiophene

Katalognummer: B14704217
CAS-Nummer: 14450-23-8
Molekulargewicht: 150.24 g/mol
InChI-Schlüssel: UKWBFMJSVMQSPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2,3-dihydro-1-benzothiophene is a heterocyclic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing aromatic compounds that have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to a thiophene ring, with a methyl group attached to the fifth carbon of the thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydro-1-benzothiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2-(methylthio)phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The choice of synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product. Catalytic processes and continuous flow reactors are often employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Halogenated, nitrated, or other substituted derivatives

Wirkmechanismus

The mechanism of action of 5-Methyl-2,3-dihydro-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiophene: The parent compound without the methyl group.

    2-Methylbenzothiophene: A similar compound with the methyl group attached to the second carbon of the thiophene ring.

    3-Methylbenzothiophene: A similar compound with the methyl group attached to the third carbon of the thiophene ring.

Uniqueness

5-Methyl-2,3-dihydro-1-benzothiophene is unique due to the specific position of the methyl group, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the fifth position may enhance certain properties, such as stability or interaction with specific molecular targets .

Eigenschaften

CAS-Nummer

14450-23-8

Molekularformel

C9H10S

Molekulargewicht

150.24 g/mol

IUPAC-Name

5-methyl-2,3-dihydro-1-benzothiophene

InChI

InChI=1S/C9H10S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

UKWBFMJSVMQSPA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)SCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.